molecular formula C23H33N3Na3O11 B12937748 (S)-2,2'-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt

(S)-2,2'-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt

Cat. No.: B12937748
M. Wt: 596.5 g/mol
InChI Key: JRJXGFYBIHNCER-FCQHKQNSSA-N
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Description

(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxymethyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of carboxymethyl and ethoxyphenyl groups. Common reagents used in these reactions include carboxylic acids, amines, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-methoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt
  • (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-propoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt

Uniqueness

The uniqueness of (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt lies in its specific ethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C23H33N3Na3O11

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C23H33N3O11.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/t17-;;;/m0.../s1

InChI Key

JRJXGFYBIHNCER-FCQHKQNSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na]

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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